(Dichlorofluoromethyl)cyclohexane

Descripción

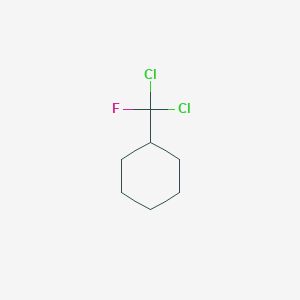

Structure

3D Structure

Propiedades

IUPAC Name |

[dichloro(fluoro)methyl]cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOGEWQYHVRQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301013 | |

| Record name | (Dichlorofluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247170-24-7 | |

| Record name | (Dichlorofluoromethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247170-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dichlorofluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichlorofluoromethyl Cyclohexane and Analogues

Approaches to Dichlorofluoromethyl Group Introduction on Cyclohexane (B81311) Systems

The construction of the C-CFCl₂ bond on a cyclohexane ring can be envisioned through radical, electrophilic, or nucleophilic strategies. Each approach requires a specific type of precursor and reaction conditions.

Free radical reactions represent a powerful method for functionalizing unactivated C-H bonds found in alkanes like cyclohexane. libretexts.orgyoutube.com The mechanism for such a reaction typically proceeds through a chain reaction involving initiation, propagation, and termination steps. libretexts.orgchemistrystudent.com

Initiation: The reaction begins with the homolytic cleavage of a bond in an initiator molecule to generate radicals. In the context of halogenation, this is often achieved by exposing a halogen like Cl₂ to UV light or heat. youtube.comchemistrystudent.com For dichlorofluoromethylation, a suitable precursor molecule containing a weak bond to the -CFCl₂ group would be required to generate the key •CFCl₂ radical.

Propagation: The generated radical then abstracts a hydrogen atom from the cyclohexane ring, creating a cyclohexyl radical. This radical subsequently reacts with a source of the dichlorofluoromethyl group to form the desired product and regenerate a radical to continue the chain. libretexts.orgyoutube.com

Termination: The reaction concludes when two radical species combine. chemistrystudent.com

While radical chlorination and bromination of alkanes are well-established, the direct radical dichlorofluoromethylation of cyclohexane is less common. youtube.com The primary challenge lies in identifying a stable and effective source of the dichlorofluoromethyl radical. The selectivity of radical halogenation can also be an issue; reactions with chlorine are often unselective, leading to a mixture of products, whereas bromine is typically more selective for tertiary C-H bonds. youtube.com

Table 1: Conceptual Steps in Radical Dichlorofluoromethylation of Cyclohexane

| Step | Generic Reaction | Description |

| Initiation | Initiator ->[heat/light] 2 R• or X-CFCl₂ ->[heat/light] X• + •CFCl₂ | Generation of initial radicals. A precursor molecule would need to fragment to produce the •CFCl₂ radical. |

| Propagation 1 | Cyclohexane + R• -> Cyclohexyl• + RH | A radical abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical. |

| Propagation 2 | Cyclohexyl• + Y-CFCl₂ -> (Dichlorofluoromethyl)cyclohexane + Y• | The cyclohexyl radical reacts with a dichlorofluoromethyl source to yield the product and a new radical. |

| Termination | 2 R• -> R-R or Cyclohexyl• + R• -> R-Cyclohexane | Combination of any two radicals present in the reaction mixture to form a stable molecule, ending the chain reaction. chemistrystudent.com |

Electrophilic substitution involves the attack of an electron-rich center (a nucleophile) on an electron-deficient species (an electrophile). libretexts.org In this context, the cyclohexane ring would need to be activated to act as a nucleophile, and a reagent capable of delivering an electrophilic dichlorofluoromethyl cation ([CFCl₂]⁺) or its equivalent would be necessary.

The development of such reagents is challenging. Typically, electrophilic reagents for transferring fluoroalkyl groups feature the group attached to a highly electronegative atom or leaving group. nih.gov For instance, reagents for electrophilic chlorination often act as sources of Cl⁺. acsgcipr.org An analogous dichlorofluoromethylating reagent might involve the -CFCl₂ group bonded to a nitrogen or sulfur atom bearing electron-withdrawing groups, similar to reagents developed for other fluoroalkylthioether motifs. nih.gov

The reaction would likely proceed by generating a carbocation intermediate on the cyclohexane ring, which is then attacked by the electrophilic reagent. Alternatively, a pre-functionalized cyclohexane, such as a cyclohexyl Grignard or organolithium reagent, could act as the nucleophile to attack the electrophilic -CFCl₂ source.

This approach is the reverse of the electrophilic strategy. It involves a nucleophilic source of the dichlorofluoromethyl group, such as a dichlorofluoromethyl anion equivalent ("[CFCl₂]⁻"), attacking an electrophilic cyclohexane derivative. libretexts.org

The generation of a dichlorofluoromethyl anion is difficult due to the presence of electronegative halogens. However, organometallic reagents, such as (dichlorofluoromethyl)lithium or a (dichlorofluoromethyl)silane, could potentially serve as nucleophilic precursors.

The synthetic strategy would involve preparing a cyclohexane molecule with a good leaving group (e.g., tosylate, mesylate, or a halide). This electrophilic substrate would then be treated with the nucleophilic dichlorofluoromethylating agent. This process is conceptually similar to nucleophilic aromatic substitution, where a strong nucleophile displaces a leaving group on an aromatic ring. youtube.com

Table 2: Conceptual Nucleophilic Substitution for Dichlorofluoromethylation

| Cyclohexane Substrate | Leaving Group (X) | Nucleophilic Reagent (M-CFCl₂) | Product |

| Cyclohexyl-X | -OTs (Tosylate) | Li-CFCl₂ (hypothetical) | This compound |

| Cyclohexyl-X | -Br (Bromide) | (TMS)CFCl₂ / F⁻ (Ruppert-Prakash type reagent) | This compound |

| Cyclohexyl-X | -I (Iodide) | Zn(CFCl₂)₂ (hypothetical) | This compound |

Fluorination and Chlorination Protocols in Cyclohexane Derivatives

The synthesis could also be approached by first preparing a suitable cyclohexane precursor and then introducing the fluorine and chlorine atoms. This involves established fluorination and chlorination methodologies.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F⁺"). Current time information in Bangalore, IN. This method is a common alternative to nucleophilic fluorination. Current time information in Bangalore, IN. The most effective, stable, and safe electrophilic fluorinating agents are typically those containing a nitrogen-fluorine (N-F) bond. Current time information in Bangalore, IN.

To apply this to a cyclohexane system, one would first generate a nucleophilic carbon center on the ring, for example, by forming a cyclohexyl enolate or a silyl (B83357) enol ether from a cyclohexanone (B45756) precursor. This nucleophile would then be reacted with an electrophilic fluorinating agent.

Table 3: Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Description |

| N-Fluorobenzenesulfonimide | NFSI | A widely used, effective, and crystalline solid reagent for introducing fluorine. Current time information in Bangalore, IN. |

| Selectfluor® | F-TEDA-BF₄ | A cationic N-F reagent known for its high reactivity, efficiency, and ease of handling. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent used for the fluorination of various nucleophiles. Current time information in Bangalore, IN. |

The reaction of a silyl enol ether of a dichloromethyl-substituted cyclohexanone with one of these reagents could theoretically install the required fluorine atom.

Nucleophilic fluorination is a classic method for forming C-F bonds, typically proceeding via an Sₙ2 mechanism. This involves reacting a substrate containing a good leaving group with a source of fluoride (B91410) anion (F⁻). chemistrystudent.com The reaction on a cyclohexane ring is highly dependent on the stereochemistry of the substrate. For an Sₙ2 reaction to occur, the nucleophile must attack from the side opposite to the leaving group (backside attack). In a chair conformation of cyclohexane, if the leaving group is in an axial position, the fluoride must approach from the equatorial direction, and vice versa.

Key challenges in nucleophilic fluorination include the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. chemistrystudent.com To overcome this, anhydrous fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) are often used in polar aprotic solvents, sometimes with a phase-transfer catalyst like a crown ether to enhance the fluoride's reactivity.

A potential route to this compound could involve the nucleophilic fluorination of a (trichloromethyl)cyclohexane precursor, though displacing a chloride from a CCl₃ group with fluoride is a challenging transformation.

Radical Fluorination Reactions, including C-H Fluorination

Radical fluorination and C-H functionalization represent a powerful and direct approach for the introduction of fluorine-containing moieties onto an alkane scaffold like cyclohexane. These methods obviate the need for pre-functionalized substrates, proceeding instead by the direct activation of otherwise inert C-H bonds.

Recent advancements have highlighted the potential of photoredox catalysis in combination with nickel catalysis for the selective functionalization of C(sp³)–H bonds. sioc-journal.cn This dual catalytic system can activate hydrocarbons for cross-coupling reactions under mild conditions. While direct radical dichlorofluoromethylation of cyclohexane is a challenging transformation, the principles of radical C-H activation provide a clear pathway. The process would conceptually involve the generation of a dichlorofluoromethyl radical (•CFCl₂) which then reacts with cyclohexane. The generation of the •CFCl₂ radical can be achieved from suitable precursors like CHCl₂F under radical-initiating conditions.

The reaction mechanism typically proceeds through a hydrogen atom transfer (HAT) step, where a photocatalyst, upon excitation by light, generates a reactive species capable of abstracting a hydrogen atom from the cyclohexane ring. This generates a cyclohexyl radical, which can then be intercepted by a source of the dichlorofluoromethyl group.

Table 1: Representative Conditions for Radical C-H Functionalization

| Catalyst System | Reagents | Solvent | Conditions | Outcome |

| Photoredox/Nickel | Hydrocarbon, Coupling Partner | Organic Solvent | Visible Light, Room Temp. | Selective C-H Functionalization sioc-journal.cn |

| Iron(III) Chloride | Cyclohexane, Oxidant | Acetonitrile | Light Irradiation | C-H Oxygenation/Halogenation |

Electrochemical Fluorination Methods

Electrochemical fluorination (ECF) offers an alternative strategy for the synthesis of fluorinated organic compounds. This method utilizes an electric current to drive the fluorination reaction, often in anhydrous hydrogen fluoride (HF) or in organic media with a suitable fluoride salt. organic-chemistry.org

Two primary ECF processes are the Simons process and the Phillips Petroleum process. The Simons process involves the electrolysis of an organic compound dissolved in liquid HF. For a substrate like cyclohexane or a derivative, this process would lead to the substitution of C-H bonds with C-F bonds. While exhaustive fluorination to produce perfluorocyclohexane (B1265658) is common, controlling the reaction to achieve selective introduction of a single dichlorofluoromethyl group is highly challenging and would likely require a specifically designed precursor.

More recent developments in ECF have focused on using organic solvents and fluoride salts, such as triethylamine-trihydrofluoride ((C₂H₅)₃N•3HF), which can offer greater selectivity. organic-chemistry.org These methods could potentially be adapted for the controlled fluorination of a precursor like (dichloromethyl)cyclohexane (B15211015) to yield this compound.

Table 2: Overview of Electrochemical Fluorination Methods

| Method | Electrolyte/Solvent | Typical Substrates | Key Features |

| Simons Process | Anhydrous Hydrogen Fluoride | Hydrocarbons, Ethers, Amines | Exhaustive fluorination is common. |

| Phillips Petroleum Process | Molten KHF₂ | Hydrocarbons | Conducted at porous graphite (B72142) anodes. |

| Organic Media ECF | (C₂H₅)₃N•3HF in Acetonitrile | Alkenes, Aromatics | Milder conditions, potentially higher selectivity. organic-chemistry.org |

Site-Selective Halogenation on Cyclohexane Rings

Achieving site-selectivity in the halogenation of unactivated C-H bonds on a cyclohexane ring is a significant challenge in organic synthesis. However, recent breakthroughs in catalyst-controlled reactions have demonstrated remarkable levels of selectivity. nih.gov These methods are crucial for creating specifically functionalized cyclohexanes that can serve as precursors to compounds like this compound.

One powerful approach involves the use of rhodium catalysts for donor/acceptor carbene insertion into C-H bonds. These catalytic systems can desymmetrize cyclohexane derivatives with high site- and stereoselectivity, overcoming the inherent reactivity preferences of the substrate. nih.gov By carefully selecting the catalyst and directing groups, it is possible to functionalize a specific methylene (B1212753) (CH₂) group on the cyclohexane ring.

Furthermore, photoredox catalysis has been employed for the site-selective functionalization of C-H bonds. For instance, the use of cyclodextrins as supramolecular hosts can direct the functionalization to a specific C-H bond within a guest molecule through confinement effects. duke.edu Such principles could be applied to selectively introduce a handle for subsequent conversion to the dichlorofluoromethyl group.

Table 3: Catalyst Systems for Site-Selective C-H Functionalization of Cyclohexanes

| Catalyst | Reaction Type | Selectivity | Reference |

| Dirhodium Catalysts | Carbene Insertion | High site- and stereoselectivity | nih.gov |

| Photoredox/Nickel Dual Catalysis | Cross-Coupling | High selectivity for C(sp³)–H bonds | sioc-journal.cn |

| Cyclodextrin-MOF | Photochemical Functionalization | High site-selectivity via confinement | duke.edu |

Precursor-Based Synthesis and Functional Group Interconversions

The synthesis of this compound can also be approached through the transformation of pre-functionalized cyclohexane derivatives. This often involves multi-step sequences where functional groups are interconverted to build up the target structure.

Transformation of Halogenated Cyclohexanes

A plausible route to this compound starts from readily available halogenated cyclohexanes. For example, cyclohexene (B86901) can be halogenated to afford trans-1,2-dichlorocyclohexane. chemicalbook.com While this provides a di-halogenated starting material, a more direct precursor would be (dichloromethyl)cyclohexane. This precursor could then undergo fluorination.

The key transformation would be the selective fluorination of the dichloromethyl group without affecting the cyclohexane ring. Reagents like antimony trifluoride (the Swarts reaction) or amine-HF complexes could potentially achieve this transformation.

Conversion of Related Cyclohexane Derivatives to this compound

Another versatile approach involves starting with a different functional group on the cyclohexane ring and converting it to the desired dichlorofluoromethyl group. A common and useful starting material is cyclohexanecarboxylic acid.

A potential synthetic sequence starting from cyclohexanecarboxylic acid could involve:

Conversion of the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂).

Reaction of the acid chloride with a source of two chlorine atoms and one fluorine atom. This is a non-trivial step and may require specialized reagents.

Alternatively, the carboxylic acid could be converted to an aldehyde (cyclohexanecarbaldehyde).

The aldehyde could then be subjected to conditions that install the dichlorofluoromethyl group, for example, via reaction with a dichlorofluoromethyl anion equivalent or a related reagent system.

The synthesis of cyclohexanecarboxylic acid itself can be accomplished from precursors like diethyl malonate through a sequence of alkylation and decarboxylation. youtube.com

Enantioselective Synthesis of Chiral this compound Derivatives

For applications where chirality is important, the enantioselective synthesis of this compound derivatives is a key goal. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex cyclohexane structures. For instance, one-pot Michael-Michael-1,2-addition sequences catalyzed by chiral amino-squaramide catalysts can produce highly functionalized cyclohexanes with multiple contiguous stereocenters in excellent yields and high enantioselectivities (>99% ee). nih.gov Such strategies could be adapted to create a chiral cyclohexane core that is then further elaborated to introduce the dichlorofluoromethyl group.

Another approach is the desymmetrization of meso-cyclohexane derivatives. Catalyst-controlled C-H functionalization using chiral rhodium catalysts has been shown to desymmetrize unactivated cyclohexanes with high enantioselectivity. nih.gov This allows for the direct creation of a chiral center on the cyclohexane ring, which can then direct subsequent transformations.

Table 4: Methods for Enantioselective Synthesis of Cyclohexane Derivatives

| Method | Catalyst/Reagent | Stereocontrol | Key Features | Reference |

| Organocatalytic Cascade | Chiral Amino-Squaramide | >30:1 dr, 96-99% ee | One-pot synthesis of highly functionalized cyclohexanes. | nih.gov |

| Asymmetric C-H Insertion | Chiral Dirhodium Catalyst | High Enantioselectivity | Desymmetrization of meso-cyclohexanes. | nih.gov |

| Asymmetric Michael Addition | Chiral Lithium Salt | High Enantioselectivity | Construction of chiral cyclohexane rings. | acs.org |

Asymmetric Catalysis in Cyclohexane Functionalization

Asymmetric catalysis offers a powerful and atom-economical approach for the synthesis of enantioenriched cyclohexanes. sioc-journal.cn By employing a small amount of a chiral catalyst, it is possible to generate large quantities of a desired stereoisomer. numberanalytics.com

Recent advancements have focused on transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of functional groups into the cyclohexane backbone. sioc-journal.cn For instance, photoredox/nickel dual catalysis has emerged as a potent tool for the selective functionalization of C(sp³)—H bonds under mild conditions. sioc-journal.cn This method avoids the need for pre-functionalized substrates and high reaction temperatures often associated with classical transition-metal catalysis. sioc-journal.cn

Another significant strategy is hydrogen borrowing catalysis, which enables the direct coupling of ketones with unactivated alcohols to form substituted cyclohexanes. nih.govlookchem.com Chiral iridium(I) complexes, in particular, have been shown to mediate these reactions with high levels of enantioselectivity. nih.govlookchem.com This process often proceeds through a cyclic enone intermediate, and the stereochemical outcome is determined by the facial selectivity of the subsequent reduction step, which is controlled by the chiral ligand. lookchem.com

The development of these catalytic systems allows for the construction of multi-substituted cyclohexanes with excellent control over both diastereoselectivity and enantioselectivity. lookchem.com The following table summarizes representative catalytic systems for asymmetric cyclohexane functionalization.

| Catalytic System | Reaction Type | Key Features | Reference |

| Photoredox/Nickel Dual Catalysis | C(sp³)—H Functionalization | Mild reaction conditions, high atom economy. | sioc-journal.cn |

| Chiral Iridium(I) Complex | Hydrogen Borrowing Annulation | High enantioselectivity, direct coupling of ketones and diols. | nih.govlookchem.com |

| Chiral Pyridoxal Catalysis | α-C–H Functionalization of Amines | Direct functionalization of N-unprotected amines. | rsc.org |

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a well-established and reliable method for achieving stereoselective transformations. numberanalytics.comresearchgate.net A chiral auxiliary is a stereochemically pure molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. researchgate.net

This strategy has been widely applied in various reactions, including asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For the synthesis of substituted cyclohexanes, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of subsequent ring-forming or functionalization steps. For example, asymmetric alkylation of a chiral ester enolate can be used to introduce a substituent with a high degree of enantioselectivity. numberanalytics.com

The choice of the chiral auxiliary is crucial and depends on the specific reaction and desired stereochemical outcome. Many auxiliaries are derived from readily available and inexpensive natural sources like amino acids and terpenes. researchgate.net Evans' oxazolidinone auxiliaries, for instance, are highly effective in controlling the stereochemistry of aldol reactions, which can be a key step in building up the cyclohexane framework. researchgate.net The following table provides examples of commonly used chiral auxiliaries.

| Chiral Auxiliary | Origin/Type | Typical Applications | Reference |

| Evans' Oxazolidinones | Amino acid-derived | Asymmetric aldol reactions, alkylations. | researchgate.net |

| Camphor-derived Auxiliaries | Terpene-derived | Asymmetric Diels-Alder reactions, alkylations. | researchgate.net |

| (S)-(phenylthiomethyl)benzyl ether | Benzyl ether-based | Stereoselective glycosylation. | uga.edu |

Diastereoselective Control in Cyclohexane Ring Reactions

Achieving diastereoselective control in reactions involving the cyclohexane ring is fundamental for the synthesis of specific isomers of compounds like this compound. The conformational rigidity of the cyclohexane chair conformation often dictates the stereochemical outcome of reactions. libretexts.org

A classic example of diastereoselective control is observed in the E2 elimination reaction. For this reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar arrangement, which in a cyclohexane ring translates to a trans-diaxial orientation. libretexts.orgmasterorganicchemistry.comlibretexts.org This strict geometric requirement can override Zaitsev's rule, leading to the formation of the less substituted alkene if it is the only product accessible through the required conformation. libretexts.orglibretexts.org The stereochemistry of the substituents, therefore, directly controls the regioselectivity of the elimination.

Reductive Cope rearrangements have also been developed as a diastereoselective method for synthesizing 1,2,4-trisubstituted cyclohexanes. nsf.gov In this approach, a 1,5-diene, which may not be thermodynamically favored to undergo a Cope rearrangement, can be driven to the product by a subsequent chemoselective reduction. nsf.gov The diastereoselectivity of this process can be high, providing a route to complex, functionalized cyclohexane scaffolds. nsf.gov

Ring-opening reactions of cyclohexane epoxides are another important class of reactions where diastereoselectivity is crucial. The approach of the nucleophile typically occurs from the axial position, leading to a trans-diaxial product. youtube.com The regioselectivity and stereoselectivity of the ring-opening are influenced by the substitution pattern of the epoxide and the reaction conditions.

The table below highlights different reaction types and the key factors governing diastereoselectivity in cyclohexane systems.

| Reaction Type | Governing Principle | Stereochemical Outcome | Reference |

| E2 Elimination | Anti-periplanar geometry | Formation of specific alkene isomers based on substituent conformation. | libretexts.orgmasterorganicchemistry.comlibretexts.org |

| Reductive Cope Rearrangement | Chemoselective reduction driving rearrangement | Diastereoselective formation of polysubstituted cyclohexanes. | nsf.gov |

| Epoxide Ring Opening | Axial attack of nucleophile | Trans-diaxial opening of the epoxide ring. | youtube.com |

| Domino Michael-Michael Reaction | K-enolate mediated cascade | Excellent diastereoselectivity for highly functionalized cyclohexanones. | nih.gov |

Mechanistic Investigations of Reactions Involving Dichlorofluoromethyl Cyclohexane

Reaction Mechanism Elucidation for Halogenation Processes on Cyclohexane (B81311) Scaffolds

Halogenation of alkanes, including cyclohexane and its derivatives, can proceed through different mechanistic pathways depending on the reaction conditions and the nature of the halogenating agent.

Free Radical Chain Mechanisms (e.g., Chlorination of Cyclohexane)

The chlorination of cyclohexane, when initiated by heat or ultraviolet (UV) light, typically proceeds via a free-radical chain mechanism. pearson.comgithub.io This process involves three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of the chlorine molecule (Cl₂) to generate two highly reactive chlorine radicals (Cl•). pearson.com This step requires an energy input, such as heat or light. oregonstate.edu

Cl₂ + energy → 2Cl•

Propagation: This stage consists of a two-step cycle that continues the chain reaction. pearson.com

A chlorine radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical (C₆H₁₁•) and hydrogen chloride (HCl). pearson.compearson.com C₆H₁₂ + Cl• → C₆H₁₁• + HCl

The newly formed cyclohexyl radical then reacts with another chlorine molecule to produce chlorocyclohexane (B146310) (the product) and a new chlorine radical, which can then participate in another cycle. pearson.com C₆H₁₁• + Cl₂ → C₆H₁₁Cl + Cl•

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule, thus removing the reactive intermediates from the reaction mixture. pearson.com There are several possible termination steps:

Cl• + Cl• → Cl₂

C₆H₁₁• + Cl• → C₆H₁₁Cl

C₆H₁₁• + C₆H₁₁• → C₁₂H₂₂ (Bicyclohexyl)

Polar Mechanisms in Halogenation

In contrast to free-radical halogenation, the halogenation of alkenes, such as cyclohexene (B86901), typically proceeds through a polar mechanism involving electrophilic addition. libretexts.org While (Dichlorofluoromethyl)cyclohexane is a saturated alkane, understanding polar halogenation is crucial for comprehending potential side reactions or reactions of unsaturated derivatives.

The mechanism for the bromination of an alkene involves the following steps: youtube.commasterorganicchemistry.com

The electron-rich double bond of the alkene attacks the bromine molecule (Br₂), inducing a dipole and causing the heterolytic cleavage of the Br-Br bond. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. libretexts.orgyoutube.commasterorganicchemistry.com

The bromide ion (Br⁻), which was expelled in the first step, then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (anti-addition). libretexts.orgyoutube.comleah4sci.com This backside attack opens the three-membered ring to yield a vicinal dibromide. leah4sci.com

This mechanism explains the observed anti-stereochemistry of halogen addition to cycloalkenes, where the two halogen atoms add to opposite faces of the ring. libretexts.orglibretexts.org

Elimination Reaction Pathways in Substituted Cyclohexanes

Elimination reactions of substituted cyclohexanes, such as those that could be envisioned for a derivative of this compound bearing a leaving group, are highly dependent on the reaction conditions and the stereochemical arrangement of the substituents. The two primary mechanisms for elimination are the E1 and E2 pathways. libretexts.org

E1 Mechanisms and Carbocation Intermediates

The E1 (Elimination, unimolecular) reaction is a two-step process that proceeds through a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com

Formation of a Carbocation: The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation. chemistrysteps.comyoutube.com The stability of the resulting carbocation is a key factor, with tertiary carbocations being more stable and forming more readily than secondary or primary ones.

Deprotonation: A weak base then abstracts a proton from a carbon atom adjacent (β-carbon) to the carbocation, leading to the formation of a double bond. youtube.com

For substituted cyclohexanes, E1 reactions often lead to the formation of the most stable alkene, which is typically the most substituted one, following Zaitsev's rule . chemistrysteps.comyoutube.com Carbocation rearrangements can also occur if a more stable carbocation can be formed through a hydride or alkyl shift. chemistrysteps.comchemicalnote.com E1 reactions are favored by weak bases and good ionizing solvents (polar protic). libretexts.org

E2 Mechanisms: Stereoelectronic Requirements and Regioselectivity

The E2 (Elimination, bimolecular) reaction is a concerted, one-step process where the base abstracts a proton, the double bond forms, and the leaving group departs simultaneously. chemicalnote.comlibretexts.org This mechanism has strict stereoelectronic requirements.

For an E2 reaction to occur in a cyclohexane system, the β-hydrogen and the leaving group must be in an anti-periplanar arrangement. ucalgary.camasterorganicchemistry.com This means they must be on opposite sides of the ring and in a trans-diaxial orientation. patnawomenscollege.inlibretexts.org The leaving group must occupy an axial position for the elimination to proceed. chemistrysteps.comkhanacademy.org

This stereochemical constraint has significant implications for the regioselectivity of E2 reactions in substituted cyclohexanes. libretexts.org

If there are multiple β-hydrogens that can achieve an anti-periplanar alignment with the leaving group, the reaction will typically favor the formation of the more substituted (Zaitsev) alkene, especially with a small, strong base. chemistrysteps.com

However, if the conformation required to place both the leaving group and the hydrogen that would lead to the Zaitsev product in axial positions is energetically unfavorable (e.g., due to steric hindrance from other bulky substituents), the reaction may proceed through a less stable conformation to yield the less substituted (Hofmann) alkene. chemistrysteps.comlibretexts.org This demonstrates that the stereoelectronic requirement for a trans-diaxial arrangement can override Zaitsev's rule. libretexts.orglibretexts.org

The rate of the E2 reaction is also influenced by the stability of the chair conformation that allows for the necessary trans-diaxial arrangement. chemistrysteps.com If a bulky substituent must occupy an axial position to allow the leaving group to be axial, the reaction rate will be slower. libretexts.org

Table 1: Comparison of E1 and E2 Reactions in Cyclohexane Systems

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | Unimolecular (Rate = k[Substrate]) masterorganicchemistry.com | Bimolecular (Rate = k[Substrate][Base]) chemicalnote.com |

| Mechanism | Two steps, carbocation intermediate chemistrysteps.com | Concerted, one-step libretexts.org |

| Base Strength | Weak base required libretexts.org | Strong base favored libretexts.org |

| Stereochemistry | No specific requirement for H and leaving group orientation | Requires anti-periplanar (trans-diaxial) geometry patnawomenscollege.in |

| Regioselectivity | Generally follows Zaitsev's rule (most substituted alkene) chemistrysteps.com | Can be Zaitsev or Hofmann, depending on stereochemical constraints chemistrysteps.comlibretexts.org |

| Rearrangements | Carbocation rearrangements are possible chemicalnote.com | No rearrangements youtube.com |

| Solvent | Favored by polar protic solvents libretexts.org | Solvent polarity is less critical, but aprotic is common |

Oxidative and Reductive Transformation Mechanisms

The (dichlorofluoromethyl) group on the cyclohexane ring introduces the possibility of interesting oxidative and reductive transformations.

Oxidative Transformations:

The oxidation of chlorinated hydrocarbons can be a complex process. For instance, the oxidation of dichloromethane (B109758) (CH₂Cl₂) has been studied over various catalysts. mdpi.com Density functional theory calculations on the oxidation of dichloromethane on a LaMnO₃ catalyst suggest a mechanism involving dechlorination to form formaldehyde (B43269) (HCHO) as a key intermediate. nih.gov The reaction proceeds via CH₂Cl₂ → CH₂ClO → HCHO, with the dissociated chlorine atoms adsorbing onto the catalyst surface. nih.gov Surface hydroxyl groups can then react with the adsorbed chlorine to form HCl. nih.gov The subsequent oxidation of formaldehyde can proceed through several pathways. nih.gov While these studies are on a simpler molecule, they provide insight into the potential pathways for the oxidative degradation of the dichlorofluoromethyl group, which could involve stepwise C-Cl bond cleavage and subsequent oxidation of the carbon center. Other studies have investigated the oxidative transformations of cyclohexane itself using superelectrophiles, leading to dimerization and other products. researchgate.net

Reductive Transformations:

Reductive dehalogenation is a key process for the environmental breakdown of organohalogen compounds. epa.gov This process involves the replacement of a halogen atom with a hydrogen atom. enviro.wiki Several mechanisms for reductive dehalogenation have been identified, including hydrogenolysis and dihaloelimination. enviro.wiki

Hydrogenolysis: This is a common pathway where a carbon-halogen bond is cleaved, and a hydrogen atom takes its place. The process requires an electron donor. enviro.wiki In biological systems, this reaction is often catalyzed by enzymes called reductive dehalogenases. nih.gov

Dihaloelimination: This process involves the removal of two halogen atoms from adjacent carbons, resulting in the formation of a double bond. enviro.wiki

For this compound, reductive dehalogenation would involve the stepwise or concerted removal of the chlorine atoms from the dichlorofluoromethyl group. The specific mechanism would depend on the reducing agent and reaction conditions. For example, enzymatic reductive dehalogenation often involves a cobalt-containing cofactor (cobalamin) and proceeds through a mechanism where a direct cobalt-halogen interaction is established. nih.gov

Mechanistic Aspects of Carbon-Fluorine and Carbon-Chlorine Bond Formation/Cleavage

The reactivity of this compound is largely dictated by the nature of the carbon-halogen bonds within the dichlorofluoromethyl group and the conformational constraints of the cyclohexane ring. The cleavage of carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in this molecule is central to its chemical transformations, primarily through elimination and substitution pathways.

Carbon-Chlorine Bond Cleavage:

The cleavage of C-Cl bonds in this compound is most prominently observed in elimination reactions, typically following an E2 (bimolecular elimination) mechanism. The E2 mechanism is a single-step, concerted reaction where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. libretexts.orglibretexts.org

The stereochemistry of the cyclohexane ring plays a crucial role in these reactions. For an E2 reaction to occur, the β-hydrogen and the leaving group (in this case, a chlorine atom) must be in an anti-periplanar conformation. libretexts.org This means that both the hydrogen and the chlorine must be in axial positions, on opposite sides of the ring. If the chlorine atom is in an equatorial position, an E2 elimination is not possible. st-andrews.ac.uk

The rate of the E2 reaction is influenced by the stability of the chair conformation where the leaving group is axial. For substituted cyclohexanes, bulky groups prefer to occupy equatorial positions to minimize steric strain. If the (dichlorofluoromethyl) group is in an equatorial position in the most stable conformation, a ring-flip to a less stable conformation with an axial (dichlorofluoromethyl) group is required for the E2 reaction to proceed. This conformational change represents an energy barrier and can significantly slow down the reaction rate.

The presence of two chlorine atoms on the same carbon offers the possibility of successive elimination reactions, potentially leading to the formation of a difluoromethylene-substituted cyclohexene or related structures. The regioselectivity of the elimination (i.e., which β-hydrogen is removed) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, unless a sterically hindered base is used.

Carbon-Fluorine Bond Cleavage:

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage significantly more challenging than that of the C-Cl bond. researchgate.net In the context of this compound, C-F bond cleavage is less common under typical elimination conditions. However, several mechanisms for C-F bond activation have been identified, which could potentially be applied to this molecule.

One such mechanism involves the use of strong Lewis acids to abstract the fluoride (B91410) ion. researchgate.net Another approach is through radical reactions, where a radical initiator can lead to the homolytic cleavage of the C-F bond. researchgate.net Transition-metal-free methods have also emerged, utilizing light or a radical initiator to generate radical intermediates that can facilitate C-F bond activation. researchgate.net

For fluoroalkanes, hydrodefluorination can be achieved using certain transition metal complexes, such as Cp*₂ZrH₂. The mechanism for this reaction is proposed to be a radical chain pathway. rsc.orgnih.gov While not specific to this compound, these studies indicate that C-F bond cleavage is feasible under specific, often more forcing, reaction conditions than those required for C-Cl bond cleavage. The reactivity of C-F bonds in fluoroalkanes generally decreases in the order of primary > secondary > tertiary. nih.gov

The presence of the electron-withdrawing trifluoromethyl group in (trifluoromethyl)cyclohexane (B1599226) has been shown to impart a mild affinity for chloride ions, suggesting that the electronic nature of the fluoroalkyl group can influence its interactions. acs.org This electronic effect could also play a role in the reactivity of the C-F bond in this compound.

| Bond Type | Common Cleavage Mechanism | Key Mechanistic Features |

| C-Cl | E2 Elimination | Anti-periplanar geometry required; rate influenced by cyclohexane conformation; can be stepwise for gem-dichloro compounds. |

| C-F | Radical, Lewis Acid-assisted, Transition Metal-catalyzed | Requires more forcing conditions than C-Cl cleavage; can proceed via radical chain mechanisms or with strong Lewis acids. |

Intermediate Characterization and Transition State Analysis

Direct experimental characterization of intermediates and transition states in reactions of this compound is not extensively documented in the literature. However, based on established principles of reaction mechanisms in similar systems, we can infer the nature of these transient species.

Intermediates:

In the context of elimination reactions, the E2 mechanism is concerted and proceeds without the formation of a discrete intermediate. libretexts.org However, if a reaction were to proceed through an E1 (unimolecular elimination) pathway, a carbocation intermediate would be formed. An E1 reaction is a two-step process where the leaving group departs first to form a carbocation, which is then deprotonated by a weak base to form the alkene. The formation of a carbocation at the carbon bearing the dichlorofluoromethyl group would be highly destabilized by the strong electron-withdrawing inductive effect of the fluorine and chlorine atoms. Therefore, an E1 mechanism is considered highly unlikely for this compound.

In potential radical-mediated C-F or C-Cl bond cleavage reactions, the primary intermediates would be carbon-centered radicals. These radicals could be characterized spectroscopically, for instance, through electron paramagnetic resonance (EPR) spectroscopy, although such studies on this compound have not been reported.

Transition State Analysis:

The transition state of the E2 elimination of a chloroalkane involves a partially formed double bond, a partially broken C-H bond, and a partially broken C-Cl bond. libretexts.org The geometry of the transition state requires the anti-periplanar arrangement of the departing hydrogen and chlorine atoms. libretexts.org Computational studies on the E2 reactions of cyclohexyl halides have provided insights into the structure and energy of these transition states. acs.org These studies confirm that the diaxial arrangement of the β-hydrogen and the leaving group leads to a lower energy transition state compared to other conformations.

For this compound, the transition state for the first E2 elimination would involve the abstraction of an axial β-hydrogen by a base, the departure of an axial chlorine atom, and the rehybridization of the involved carbon atoms from sp³ to sp². The presence of the remaining fluorine and chlorine atoms on the α-carbon would influence the stability and geometry of this transition state through their electronic and steric effects.

The table below summarizes the expected characteristics of intermediates and transition states in potential reactions of this compound.

| Reaction Pathway | Key Intermediate | Intermediate Characteristics | Transition State | Transition State Characteristics |

| E2 Elimination | None (concerted) | N/A | [Base---H---Cβ---Cα---Cl]‡ | Anti-periplanar arrangement of H and Cl; partially formed π-bond; influenced by stereoelectronics of the cyclohexane ring. |

| E1 Elimination (unlikely) | Carbocation | Highly destabilized by electron-withdrawing halogens. | [Cyclohexyl-CFCl₂]⁺ | Planar carbocation center; high energy due to inductive effects. |

| Radical Reaction | Carbon-centered radical | Unpaired electron on the carbon; can be stabilized by resonance or hyperconjugation (though limited in this case). | Varies with reaction | Depends on the specific radical process (initiation, propagation, termination). |

Advanced Spectroscopic Analysis and Structural Elucidation of Dichlorofluoromethyl Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For (Dichlorofluoromethyl)cyclohexane, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Chemical Environment

One-dimensional NMR spectra offer fundamental information about the chemical environment of each type of nucleus (¹H, ¹³C, ¹⁹F) in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The proton on the carbon bearing the dichlorofluoromethyl group (H-1) is expected to be the most downfield signal, shifted by the electron-withdrawing effects of the three halogen atoms. The remaining ten protons on the cyclohexane (B81311) ring will appear as a complex series of overlapping multiplets in the typical aliphatic region.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The carbon atom of the -CFCl₂ group will exhibit a large downfield shift and will be split into a triplet by the fluorine atom (¹JCF coupling). C-1 of the cyclohexane ring will also be significantly deshielded. Due to the symmetry of the ring, the carbons are expected to appear as four distinct signals: C-1, C-2/6, C-3/5, and C-4.

¹⁹F NMR: Since there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single resonance. huji.ac.il The chemical shift of this signal is highly characteristic of the -CFCl₂ group. ucsb.educolorado.edu This resonance would likely appear as a doublet due to the three-bond coupling with the H-1 proton (³JHF).

Table 1: Predicted 1D NMR Data for this compound Predicted data based on analysis of similar halogenated cycloalkanes.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-1 | 2.5 – 3.0 | m (multiplet) | ³JHF ≈ 5-10 Hz |

| H-2, H-6 (axial) | 1.8 – 2.0 | m | ||

| H-2, H-6 (equatorial) | 1.6 – 1.8 | m | ||

| H-3, H-4, H-5 | 1.2 – 1.6 | m | ||

| TMS Standard | 0.00 | s (singlet) | ||

| ¹³C | -CFCl₂ | 120 – 130 | t (triplet) | ¹JCF ≈ 290-310 Hz |

| C-1 | 75 – 85 | d (doublet) | ²JCF ≈ 20-25 Hz | |

| C-2, C-6 | 30 – 35 | t | ³JCF ≈ 5-8 Hz | |

| C-3, C-5 | 24 – 28 | t | ||

| C-4 | 23 – 26 | t | ||

| ¹⁹F | -CFCl₂ | -50 to -70 (vs CFCl₃) | d (doublet) | ³JHF ≈ 5-10 Hz |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. grinnell.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. sdsu.edu Cross-peaks would appear between H-1 and the protons on C-2 and C-6, and subsequently between the protons on C-2/C-6 and their neighbors on C-3/C-5, confirming the proton sequence around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Correlation): This spectrum correlates each proton with the carbon to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of the ¹³C signals for C-1 through C-4 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting molecular fragments. youtube.com The key correlation would be between the H-1 proton and the carbon of the -CFCl₂ group, definitively establishing the attachment of the substituent to the ring. Other correlations, such as from H-2/H-6 to C-1 and C-4, would further solidify the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, providing critical information about the molecule's 3D structure and stereochemistry. grinnell.edu For this compound, NOESY can determine the axial or equatorial preference of the substituent. For instance, if the -CFCl₂ group is equatorial, the axial H-1 proton would show NOE cross-peaks to the other axial protons on the same side of the ring (H-3ax and H-5ax).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural clues based on its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). pnnl.govnih.gov This allows for the determination of the elemental formula of the molecular ion, distinguishing it from other ions with the same nominal mass. For this compound, HRMS is indispensable for confirming the presence of carbon, hydrogen, fluorine, and chlorine in the correct proportions. A key feature would be the isotopic pattern of the molecular ion, which would show characteristic peaks for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio).

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁Cl₂F |

| Calculated Exact Mass ([M]⁺ for ³⁵Cl₂) | 184.0221 u |

| Calculated Exact Mass ([M+2]⁺ for ³⁵Cl³⁷Cl) | 186.0192 u |

| Calculated Exact Mass ([M+4]⁺ for ³⁷Cl₂) | 188.0162 u |

| Common Fragmentation Pathways | Loss of Cl ([M-Cl]⁺), Loss of the substituent ([M-CFCl₂]⁺), Cleavage of the cyclohexane ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectra serve as a unique "fingerprint" for the compound and confirm the presence of specific functional groups.

For this compound, the spectra would be dominated by vibrations of the cyclohexane framework and the unique vibrations of the substituent.

C-H vibrations: Strong C-H stretching bands from the CH₂ groups of the ring would be observed just below 3000 cm⁻¹. docbrown.info C-H bending (scissoring) vibrations would appear around 1450 cm⁻¹.

C-F and C-Cl vibrations: The most diagnostic peaks for the substituent would be the C-F and C-Cl stretching vibrations. The C-F stretch typically appears as a strong band in the 1100-1000 cm⁻¹ region. The C-Cl stretches are found at lower wavenumbers, generally in the 850-650 cm⁻¹ range. vaia.com The presence of two chlorine atoms may lead to two distinct stretching bands (symmetric and asymmetric).

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the C-C backbone and the C-Cl bonds. usra.edustarna.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³ CH₂) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C-H Bend (CH₂) | ~1450 | ~1450 | Medium (IR) |

| C-F Stretch | 1000 - 1100 | 1000 - 1100 | Strong (IR) |

| C-Cl Stretch | 650 - 850 | 650 - 850 | Strong (IR), Strong (Raman) |

| C-C Stretch (Ring) | 800 - 1200 | 800 - 1200 | Medium (IR), Strong (Raman) |

Application of Advanced Spectroscopic Techniques for Isomer Differentiation

The primary isomeric consideration for monosubstituted cyclohexanes is the conformational isomerism involving axial and equatorial positions of the substituent. The (Dichlorofluoromethyl) group is sterically bulky, and thus the equatorial conformation is expected to be significantly more stable. Spectroscopic techniques can confirm this preference.

¹H NMR: The coupling constants between adjacent protons, particularly between H-1 and the protons on C-2/C-6, are diagnostic of their dihedral angles. A large coupling constant (J ≈ 7-13 Hz) for a trans-diaxial interaction between H-1 and an axial H-2/H-6 would be strong evidence for an equatorial substituent.

NOESY: As mentioned previously, this is the most powerful tool for this purpose. The observation of strong NOE signals between the axial H-1 proton and the other axial protons at C-3 and C-5 provides unambiguous proof of the equatorial position of the -(CFCl₂) group. Conversely, the absence of these correlations and the presence of NOEs between the substituent itself and the C-3/C-5 axial protons would indicate an axial conformation.

Vibrational Spectroscopy: The C-Cl stretching frequencies in the "fingerprint" region of the IR and Raman spectra can be sensitive to the conformational state of the molecule. The axial and equatorial conformers would likely exhibit slightly different absorption bands, which could be resolved and assigned using low-temperature spectroscopy to trap each conformer.

By integrating the data from this full suite of spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, confirming its connectivity, molecular formula, and dominant stereochemical conformation.

Emerging Computational and Machine Learning Approaches for Automated Structure Elucidation from Spectroscopic Data

The structural elucidation of novel or complex molecules like this compound is increasingly benefiting from the integration of sophisticated computational tools and machine learning algorithms. These emerging approaches aim to automate and enhance the accuracy of interpreting spectroscopic data, moving beyond manual analysis to provide rapid and reliable structural hypotheses.

A cornerstone of modern automated structure elucidation is the use of Computer-Assisted Structure Elucidation (CASE) systems. nih.govacdlabs.com These expert systems are designed to determine the chemical structure of an unknown compound by utilizing spectroscopic data as their primary input. acdlabs.combruker.com The general workflow of a CASE system involves several key stages:

Data Input: Spectroscopic data from various techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are fed into the system. For a compound like this compound, this would include ¹H NMR, ¹³C NMR, and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC), along with high-resolution mass spectra to determine the molecular formula. bruker.com

Structure Generation: The system generates a comprehensive set of all possible molecular structures that are consistent with the input spectroscopic data. bruker.comresearchgate.net This process is guided by a set of rules and algorithms that interpret the spectral features, such as chemical shifts, coupling constants, and fragment ions.

Ranking and Validation: The generated candidate structures are then ranked based on how well they correlate with the experimental data. acdlabs.com This often involves predicting the spectra for each candidate and comparing them to the experimental spectra. The structure with the best fit is proposed as the most likely candidate.

Machine learning is a driving force behind the increasing power and accuracy of these automated systems. nih.gov By training on vast datasets of known compounds and their corresponding spectra, machine learning models can learn to recognize complex patterns and correlations that may be missed by human analysts. nih.govwooster.edu This is particularly valuable for the analysis of halogenated compounds, where the presence of atoms like chlorine and fluorine can introduce complex spectral features. nih.gov

For instance, in NMR spectroscopy, machine learning models can predict chemical shifts with high accuracy, aiding in the assignment of signals to specific atoms within a molecule. researchgate.netfrontiersin.org In the case of this compound, a trained model could help to distinguish between the different carbon and proton environments in the cyclohexane ring and the dichlorofluoromethyl group. Similarly, machine learning algorithms can be applied to mass spectrometry data to identify characteristic fragmentation patterns of halogenated compounds, facilitating the identification of the molecular ion and key fragments. nih.govarxiv.org

The true power of these emerging techniques lies in the ability to integrate data from multiple spectroscopic sources. nih.govchemrxiv.orgarxiv.org A machine learning framework can simultaneously analyze NMR, MS, and IR data, leveraging the complementary information provided by each technique to arrive at a more confident structural assignment. nih.gov For example, while MS can provide the elemental composition, and IR can indicate the presence of C-F and C-Cl bonds, NMR provides the detailed connectivity map of the carbon and hydrogen atoms.

The training and validation of these machine learning models are critical to their reliability. nih.gov They are typically trained on large, curated databases of spectroscopic data. github.com The performance of the models is then evaluated on separate test sets of compounds that were not used during training to ensure their predictive power. nih.gov

While no specific machine learning models have been published exclusively for this compound, the general methodologies are directly applicable. The following table illustrates the type of data that would be used as input for such a system.

| Spectroscopic Technique | Hypothetical Data for this compound | Information Provided for Structure Elucidation |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z corresponding to C₇H₁₁Cl₂F; Isotopic pattern characteristic of two chlorine atoms. | Elemental composition (C₇H₁₁Cl₂F); Presence of two chlorine atoms. |

| ¹³C NMR Spectroscopy | Signals for the CFCl₂ carbon, and distinct signals for the carbons of the cyclohexane ring. | Number of unique carbon environments; Chemical environment of each carbon atom. |

| ¹H NMR Spectroscopy | Complex multiplets for the protons on the cyclohexane ring. | Number of unique proton environments; Connectivity and spatial relationships between protons. |

| Infrared (IR) Spectroscopy | Absorption bands in the regions characteristic for C-H, C-F, and C-Cl stretching vibrations. | Presence of specific functional groups and bond types. |

By leveraging the power of computational chemistry and machine learning, the process of elucidating the structure of compounds like this compound can be significantly accelerated and the accuracy of the final structure assignment greatly enhanced.

Conformational Analysis and Stereochemical Aspects of Dichlorofluoromethyl Cyclohexane

Ring Inversion and Conformational Equilibria

The process of ring inversion allows the cyclohexane (B81311) ring to flex, passing through higher-energy transition states such as the "half-chair" and "boat" conformations. libretexts.orgmasterorganicchemistry.comyoutube.com The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgwikipedia.org The twist-boat conformation is a slightly more stable intermediate than the pure boat form. wikipedia.orgbyjus.com

For a monosubstituted cyclohexane like (Dichlorofluoromethyl)cyclohexane, the ring flip results in an equilibrium between two non-identical chair conformations: one with the substituent in an axial position and one with it in an equatorial position.

The position of this equilibrium is determined by the relative stability of the two conformers. The energy difference between the axial and equatorial conformers dictates the equilibrium constant (Keq) and the population of each conformer at a given temperature.

Steric and Electronic Influences on Conformational Preferences

The preference for a substituent to occupy the equatorial position is primarily due to steric strain, specifically 1,3-diaxial interactions. wikipedia.orgfiveable.melibretexts.org An axial substituent experiences steric repulsion from the two other axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). libretexts.orgutexas.edu These unfavorable interactions destabilize the axial conformer. In the equatorial position, the substituent is directed away from the bulk of the ring, minimizing these steric clashes. makingmolecules.comlumenlearning.com

The magnitude of this preference, quantified by the "A-value" (Gibbs free energy difference, ΔG°), depends on the size of the substituent. wikipedia.org Larger, bulkier groups have a stronger preference for the equatorial position due to more severe 1,3-diaxial interactions. libretexts.orglumenlearning.com

Electronic effects can also play a role in conformational preferences, particularly with electronegative substituents like halogens. makingmolecules.com However, in the case of the -CFCl₂ group, the steric bulk is likely the dominant factor determining its conformational preference.

Conformational Analysis of Polychlorinated and Polyfluorinated Cyclohexane Systems

While specific data for this compound is scarce, insights can be drawn from studies of other polychlorinated and polyfluorinated cyclohexanes. In general, the principles of minimizing steric interactions remain paramount. For disubstituted cyclohexanes, the relative stability of the conformers depends on the positions of the substituents (1,2-, 1,3-, or 1,4-) and their cis/trans relationship. libretexts.orgpressbooks.pub

The goal is to adopt a conformation that places the maximum number of bulky groups in the equatorial position. lumenlearning.com When a choice must be made, the larger group will preferentially occupy the equatorial position. lumenlearning.com For instance, in cis-1,2-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. pressbooks.pub In contrast, trans-1,2-disubstituted cyclohexanes can exist in a diequatorial or a diaxial conformation, with the diequatorial form being significantly more stable. pressbooks.pub

The presence of multiple halogens, as in the -CFCl₂ group, introduces complex electronic interactions, including dipole-dipole interactions, which can subtly influence conformational energies. However, the steric demands of two chlorine atoms and a fluorine atom attached to the same methyl carbon would undoubtedly result in a strong preference for the equatorial position to avoid severe 1,3-diaxial strain.

Experimental Techniques for Conformational Studies (e.g., Dynamic NMR, X-ray Crystallography)

The study of conformational equilibria and the dynamics of ring inversion relies on several powerful experimental techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for studying conformational isomers that are rapidly interconverting. nih.govvu.nllibretexts.org At room temperature, the ring flip of cyclohexane is so fast that an NMR spectrometer records an averaged spectrum. pressbooks.pubmasterorganicchemistry.com However, at low temperatures, the interconversion can be slowed down sufficiently to observe separate signals for the axial and equatorial protons, as well as for the distinct conformers. nih.gov By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of ring inversion and the energy barrier for the process. vu.nl For substituted cyclohexanes, low-temperature NMR can be used to determine the equilibrium constant between the axial and equatorial conformers and thus the A-value of the substituent. nih.gov

X-ray Crystallography provides a definitive picture of the molecular structure in the solid state. wikipedia.orgnih.gov By diffracting X-rays off a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of all atoms. wikipedia.orgnih.gov This technique can unambiguously determine the conformation of the cyclohexane ring and the axial or equatorial orientation of substituents in the crystalline form. acs.org While the conformation in the solid state may not always be the most stable conformation in solution, it provides invaluable data on bond lengths, bond angles, and the preferred conformation in a packed environment.

Stereoisomerism and Diastereomeric Relationships in this compound Derivatives

Beyond conformational isomerism, derivatives of this compound can also exhibit other forms of stereoisomerism.

If the cyclohexane ring is substituted with other groups in addition to the (Dichlorofluoromethyl) group, chiral centers may be created, leading to the possibility of enantiomers and diastereomers. For example, in a disubstituted this compound, the relationship between the two substituents can be either cis (on the same side of the ring) or trans (on opposite sides of the ring). libretexts.orgmakingmolecules.com

Cis and Trans Isomers : These are geometric isomers, which are a type of diastereomer. mvpsvktcollege.ac.in They have the same connectivity but differ in the spatial arrangement of the substituents on the ring. mvpsvktcollege.ac.in For instance, in 1,2-disubstituted cyclohexanes, the cis isomer has one axial and one equatorial substituent in its chair conformations, while the trans isomer can have either both substituents axial or both equatorial. youtube.com The diequatorial conformer of the trans isomer is generally the most stable. youtube.com

Enantiomers and Diastereomers : If the substituted cyclohexane derivative is chiral (lacks a plane of symmetry), it can exist as a pair of non-superimposable mirror images called enantiomers. mvpsvktcollege.ac.in Diastereomers are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in The cis and trans isomers of a disubstituted cyclohexane are diastereomers of each other. libretexts.org

The introduction of the (Dichlorofluoromethyl) group can influence the stereochemical outcome of reactions and the relative stability of different stereoisomers due to its unique steric and electronic properties.

Theoretical and Computational Chemistry Studies on Dichlorofluoromethyl Cyclohexane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. wavefun.com These methods, rooted in the principles of quantum mechanics, allow for the detailed characterization of molecular orbitals, bond properties, and charge distributions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a popular and powerful tool in computational quantum chemistry due to its balance of accuracy and computational cost. psu.edu For (Dichlorofluoromethyl)cyclohexane, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the molecule. researchgate.net These calculations would reveal the preferred conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the orientation of the dichlorofluoromethyl substituent. The presence of the bulky and electronegative dichlorofluoromethyl group is expected to significantly influence the conformational equilibrium, favoring a chair conformation where this group occupies an equatorial position to minimize steric strain. youtube.com

The total electronic energy, as well as the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key outputs of DFT calculations. najah.edu The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability.

Table 1: Predicted Geometric Parameters for Equatorial this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.54 Å |

| C-H bond length | ~1.10 Å |

| C-CFCl₂ bond length | ~1.55 Å |

| C-F bond length | ~1.38 Å |

| C-Cl bond length | ~1.78 Å |

| C-C-C bond angle (ring) | ~111.5° |

| F-C-Cl bond angle | ~108.5° |

| Cl-C-Cl bond angle | ~109.0° |

Note: The values in this table are illustrative and represent typical expectations from DFT calculations for such a molecule.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. usc.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer a hierarchy of accuracy, with increasing computational expense.

For this compound, high-level ab initio calculations could be employed to refine the geometric and energetic data obtained from DFT. These methods are particularly useful for obtaining highly accurate energies for different conformers, which allows for a precise determination of their relative stabilities. They can also provide a more detailed description of electron correlation effects, which are important for accurately describing the interactions between the electrons in the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. This involves simulating the molecule's motion over a period of time, allowing it to sample different conformations. A key process to be studied would be the chair-to-chair interconversion of the cyclohexane ring. youtube.com The simulation can reveal the energy barriers associated with this "ring flip" and the timescales on which it occurs.

MD simulations would also provide insights into the dynamics of the dichlorofluoromethyl substituent, such as its rotational freedom around the C-C bond connecting it to the cyclohexane ring. The results of these simulations can be used to generate properties such as the radial distribution functions, which describe the probability of finding one atom at a certain distance from another.

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. nih.gov For this compound, key spectroscopic parameters that can be calculated include:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is typically done using DFT, where the second derivatives of the energy with respect to the atomic coordinates are computed. The calculated spectrum can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the structure of the compound.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (attached to CFCl₂) | ~85-95 |

| C (in CFCl₂) | ~120-130 |

| C2, C6 (ring) | ~30-35 |

| C3, C5 (ring) | ~25-30 |

| C4 (ring) | ~24-28 |

Note: These are estimated values and would be refined by actual quantum chemical calculations.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. fiveable.me It allows for the identification of transition states, which are the high-energy structures that connect reactants and products. mit.edu The energy of the transition state determines the activation energy of the reaction.

For this compound, computational methods can be used to study various potential reactions, such as nucleophilic substitution at the dichlorofluoromethyl carbon or elimination reactions. By mapping the potential energy surface of the reaction, the minimum energy path from reactants to products can be determined. youtube.com This provides a detailed, step-by-step understanding of the reaction mechanism. Techniques like the nudged elastic band (NEB) method can be employed to locate the transition state structure. fiveable.me

Quantitative Structure-Activity Relationships (QSAR) for Cyclohexane Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov While a QSAR study would typically involve a range of related compounds, the principles can be discussed in the context of this compound as a member of a larger set of cyclohexane derivatives.

In a hypothetical QSAR study including this compound, various molecular descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. These descriptors are then used to build a mathematical model that predicts the activity of new, untested compounds. For instance, such models could be developed to predict the environmental fate or toxicological properties of a series of halogenated cyclohexanes. acs.orgnih.gov

Q & A

Q. What synthetic strategies are effective for preparing (dichlorofluoromethyl)cyclohexane, and how can reaction conditions be optimized?

this compound can be synthesized via fluorination of cyclohexane precursors using reagents like deoxofluorinating agents or halogen-exchange reactions. Optimization involves adjusting stoichiometry, catalysts (e.g., DMAP), and solvents (e.g., DCM). For example, bis-compounds derived from amines and alcohols with terephthaloyl chloride achieve yields up to 88% under controlled conditions . Efficiency is further improved by monitoring reaction progress via GC-MS or NMR to optimize temperature and residence time.

Q. Which spectroscopic methods are most reliable for characterizing the structural conformation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for identifying substituent positions and stereochemistry. X-ray crystallography resolves solid-state arrangements, particularly electrostatic ordering of cyclohexane rings, as seen in fluorinated cyclohexane derivatives . Mass spectrometry (MS) and IR spectroscopy complement these techniques by confirming molecular weight and functional groups.

Q. How should experimental setups be designed to assess the thermal stability of this compound under varying pressures?

Static reactors (653–753 K, 4.7–50 atm) and shock tubes (850–1500 K) are standard for thermal stability studies. Pressure-dependent decomposition pathways are analyzed using gas chromatography (GC) to track intermediates like cyclohexyl radicals. For example, cyclohexane pyrolysis in plug flow reactors at 40 mbar revealed benzene formation mechanisms .

Advanced Research Questions